molecular formula C40H39F5N4O7S B613562 Fmoc-Arg(Pbf)-OPfp CAS No. 200132-16-7

Fmoc-Arg(Pbf)-OPfp

Cat. No.: B613562
CAS No.: 200132-16-7
M. Wt: 814.8 g/mol
InChI Key: SKUZYOYASRPHMO-UHFFFAOYSA-N
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Description

Fmoc-Arg(Pbf)-OPfp, also known as 9-fluorenylmethoxycarbonyl-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine pentafluorophenyl ester, is a protected amino acid derivative used in peptide synthesis. The compound is designed to protect the arginine side chain during peptide assembly, ensuring that the reactive groups do not interfere with the synthesis process. The Fmoc group protects the amino terminus, while the Pbf group protects the guanidino group of arginine, and the pentafluorophenyl ester facilitates coupling reactions.

Mechanism of Action

Target of Action

Fmoc-Arg(Pbf)-OPfp is primarily used in the field of peptide synthesis . Its main target is the peptide chain, where it serves as a building block for the introduction of the amino acid arginine .

Mode of Action

this compound interacts with its target through a process known as Fmoc Solid-Phase Peptide Synthesis (SPPS) . The Fmoc group provides protection to the amino group of arginine during the synthesis process, allowing for efficient peptide bond formation . The Pbf side-chain protecting group is removed with trifluoroacetic acid (TFA) approximately 1-2 times faster than Pmc .

Biochemical Pathways

The incorporation of this compound into a growing peptide chain can be problematic due to the formation of a fully inactive δ-lactam, which can reduce yield and often result in the formation of the corresponding des-Arg peptides .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the conditions of the peptide synthesis process. Factors such as the solvent used, temperature, and reaction times can all influence the bioavailability of the resulting peptide .

Result of Action

The primary result of this compound’s action is the creation of arginine-containing peptides . These peptides can have a wide range of biological activities, depending on their specific sequence and structure.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the use of N-butylpyrrolidinone (NBP) as a solvent can exacerbate the issues with incorporating this compound into a peptide chain due to its high viscosity . A strategy involving in situ activation at 45 °c has been proposed to tackle this issue .

Biochemical Analysis

Biochemical Properties

Fmoc-Arg(Pbf)-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of arginine-containing peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The compound’s Fmoc group protects the amino terminus of arginine, preventing unwanted side reactions during peptide elongation . The Pbf group protects the guanidino side chain of arginine, ensuring that it remains intact until the final deprotection step . These interactions are essential for maintaining the integrity and functionality of the synthesized peptides.

Cellular Effects

This compound influences various cellular processes, particularly those related to peptide synthesis and protein expression. In cells, the compound is used to introduce arginine residues into peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism . Arginine residues are known to play a role in protein-protein interactions, enzyme activity, and cellular signaling. By incorporating this compound into peptides, researchers can study the effects of arginine on these cellular processes and gain insights into its biological functions.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amino terminus of arginine for peptide bond formation . The Pbf group is cleaved by TFA, releasing the guanidino side chain of arginine . These deprotection steps are crucial for the successful incorporation of arginine into peptides. Additionally, this compound can form specific binding interactions with other biomolecules, influencing enzyme activity and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at low temperatures (-10 to -25°C) and can be stored for extended periods without significant degradation . Prolonged exposure to acidic or basic conditions can lead to the cleavage of the Fmoc and Pbf protecting groups, affecting the compound’s functionality . Researchers must carefully control the experimental conditions to ensure the stability and effectiveness of this compound in peptide synthesis.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to study the incorporation of arginine into peptides without significant adverse effects . At high doses, this compound may exhibit toxic effects, potentially due to the accumulation of free arginine or the release of protecting groups . Researchers must carefully optimize the dosage to balance the desired effects with potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and arginine metabolism. The compound interacts with enzymes such as peptidyl transferases and proteases, facilitating the incorporation of arginine into peptides . Additionally, the deprotection steps involving TFA and basic conditions can influence the metabolic flux and levels of metabolites in the synthesis process . Understanding these metabolic pathways is essential for optimizing the use of this compound in peptide synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s Fmoc and Pbf groups can influence its localization and accumulation in specific cellular compartments . These interactions are crucial for ensuring the efficient incorporation of arginine into peptides and maintaining the compound’s stability during the synthesis process .

Subcellular Localization

The subcellular localization of this compound is influenced by its protecting groups and interactions with cellular components. The Fmoc group can direct the compound to specific compartments, while the Pbf group ensures its stability until the final deprotection step . These targeting signals and post-translational modifications are essential for the compound’s activity and function in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Arg(Pbf)-OPfp typically involves the following steps:

    Protection of Arginine: The guanidino group of arginine is protected using the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

    Fmoc Protection: The amino group of the protected arginine is then protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group.

    Activation: The carboxyl group of the Fmoc-Arg(Pbf) is activated using pentafluorophenyl ester (OPfp) to form this compound.

The reaction conditions typically involve the use of solvents such as N,N-dimethylformamide (DMF) or N-butylpyrrolidinone (NBP) and coupling reagents like diisopropylcarbodiimide (DIC) and OxymaPure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Arg(Pbf)-OPfp undergoes several types of reactions, including:

    Coupling Reactions: The activated ester reacts with amino groups to form peptide bonds.

    Deprotection Reactions: The Fmoc group is removed using a base like piperidine, and the Pbf group is cleaved using trifluoroacetic acid (TFA).

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific sequences, where the arginine residue is incorporated without side reactions or modifications .

Scientific Research Applications

Fmoc-Arg(Pbf)-OPfp is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Arg(Pbf)-OPfp is unique due to its combination of protecting groups and the activated ester, which makes it highly efficient for peptide synthesis. The pentafluorophenyl ester group enhances the reactivity, making the coupling reactions more efficient compared to other protected amino acids .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H39F5N4O7S/c1-19-20(2)36(21(3)26-17-40(4,5)56-34(19)26)57(52,53)49-38(46)47-16-10-15-28(37(50)55-35-32(44)30(42)29(41)31(43)33(35)45)48-39(51)54-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,48,51)(H3,46,47,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUZYOYASRPHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H39F5N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200132-16-7
Record name Fmoc-N-¿-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginin pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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